molecular formula C10H18O B8745705 Cyclopentanecarboxaldehyde, 2,2,5,5-tetramethyl- CAS No. 103221-42-7

Cyclopentanecarboxaldehyde, 2,2,5,5-tetramethyl-

Cat. No. B8745705
M. Wt: 154.25 g/mol
InChI Key: JBZQZFUBLJOFAE-UHFFFAOYSA-N
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Patent
US04847390

Procedure details

10 g of 2,2,5,5-tetramethylcyclopentylidenemethyl methyl ether was dissolved in 100 ml of tetrahydrofuran, and 50 ml of 6N-hydrochloric acid was added thereto. The mixture was vigorously stirred at room temperature for 3 hours, and then treated in the same manner as in Example 11 to obtain 8.60 g of 1-formyl-2,2,5,5-tetramethylcyclopentane. Yield 94%.
Name
2,2,5,5-tetramethylcyclopentylidenemethyl methyl ether
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][C:5]1([CH3:12])[CH3:11].Cl>O1CCCC1>[CH:3]([CH:4]1[C:5]([CH3:12])([CH3:11])[CH2:6][CH2:7][C:8]1([CH3:10])[CH3:9])=[O:2]

Inputs

Step One
Name
2,2,5,5-tetramethylcyclopentylidenemethyl methyl ether
Quantity
10 g
Type
reactant
Smiles
COC=C1C(CCC1(C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in the same manner as in Example 11

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1C(CCC1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.